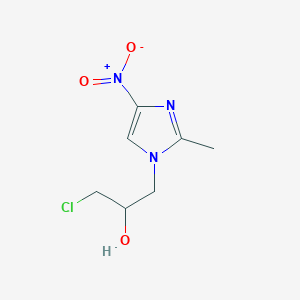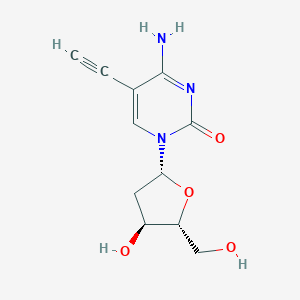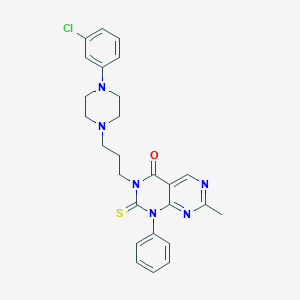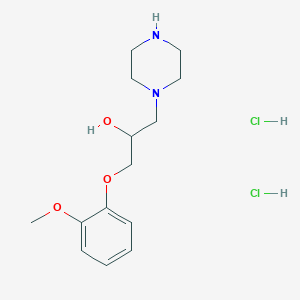
1-(3-Chlor-2-hydroxypropyl)-2-methyl-4-nitroimidazol
Übersicht
Beschreibung
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) is a quaternary ammonium salt that can be used as a cation-generating agent for cellulose cationization . It can also be used to resolve 2,2′-dihydroxy-1,1′-binaphthyl enantiomers, synthesize cationic glycogen (Cat Gly), and as a quaternizing agent for quaternization of N-aryl chitosan derivatives .
Synthesis Analysis
The synthesis of CHPTAC involves the reaction of epoxy chloropropane, trimethylamine aqueous solution, and hydrochloric acid . The reaction medium is water, the temperature of reaction is 5~40 ℃, and the pH value is 6.5~9.5 .
Chemical Reactions Analysis
CHPTAC has been used in the synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate . It has also been used in the cationization of cotton fiber .
Wissenschaftliche Forschungsanwendungen
Synthese von Arzneibuch-Referenzstandards
Ornidazol-Isomer (Verunreinigung): wird bei der Synthese von Arzneibuch-Referenzstandards (PhRSs) verwendet. Diese Standards sind entscheidend, um die Qualität und Sicherheit von ornidazolhaltigen Arzneimitteln zu gewährleisten, indem sie die Vergleichbarkeit der Testergebnisse von Generika gewährleisten . Die Verunreinigungsprofile von Ornidazol, einschließlich seiner Isomere, werden untersucht, um PhRSs zu etablieren, die in Arzneibüchern nicht beschrieben sind .
Chromatographische stationäre Phasen
Die reaktive Chloralkylfunktionalität der Verbindung macht sie zu einem vielversprechenden Kandidaten für die Synthese von chromatographischen stationären Phasen. Diese Phasen werden in der Chromatographie verwendet, um chemische Gemische zu trennen, und die reaktive Natur der Verbindung ermöglicht die Anbindung verschiedener funktioneller Gruppen, die mit verschiedenen Analyten interagieren können .
Ionenaustauscherharze
Ornidazol-Isomer (Verunreinigung): kann zur Synthese von Ionenaustauscherharzen verwendet werden. Diese Harze werden häufig in der Wasseraufbereitung, chemischen Analyse und Katalyse eingesetzt. Die Chloralkylgruppen in der Verbindung bieten reaktive Stellen für die Anbindung von Ionenaustauschgruppen .
Studien zur Arzneimitteldegradation
Diese Verbindung ist ein bekanntes Abbauprodukt von Ornidazol, einem Antibiotikum. Sie wird in Studien verwendet, um die Zersetzung von Ornidazol unter verschiedenen Bedingungen zu verstehen, wie z. B. unterschiedliche pH-Werte und das Vorhandensein von Additiven. Diese Forschung ist entscheidend, um die Stabilität und Haltbarkeit von ornidazolbasierten Arzneimitteln vorherzusagen .
Reaktive Monolithe für die Trenntechnik
Die Verbindung wird als Ausgangsmaterial für die Herstellung von monolithischen stationären Phasen in der Trenntechnik vorgeschlagen. Diese Monolithe können für bestimmte Trennungen maßgeschneidert werden und bieten Flexibilität bei der Gestaltung neuer chromatographischer Materialien .
Synthese von hydrophilen Mikrokugeln
Aufgrund seiner Hydroxylgruppen und der reaktiven Chlorpropyl-Einheit wird Ornidazol-Isomer (Verunreinigung) bei der Synthese von hydrophilen Mikrokugeln verwendet. Diese Mikrokugeln finden Anwendungen in der Arzneimittelabgabesystemen, wobei sie modifiziert werden können, um Arzneimittel mit kontrollierten Freisetzungsraten abzugeben .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various cellular structures and enzymes, affecting their function and leading to the desired therapeutic effects .
Mode of Action
This interaction can result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to downstream effects that contribute to their therapeutic action .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn affects its efficacy .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level, contributing to their therapeutic action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ornidazole Isomer . These factors can include pH, temperature, and the presence of other compounds, among others .
These effects contribute to their therapeutic action and are influenced by various environmental factors .
Eigenschaften
IUPAC Name |
1-chloro-3-(2-methyl-4-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O3/c1-5-9-7(11(13)14)4-10(5)3-6(12)2-8/h4,6,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFLTWHMNZZBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(CCl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932264 | |
| Record name | 1-Chloro-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14419-11-5 | |
| Record name | 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14419-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014419115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications were made to 1-(3-chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole, and what was the rationale behind these changes?
A1: The research paper [] describes the synthesis of amine and phenoxy derivatives of 1-(3-chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole. These derivatives were created by reacting the parent compound with various amines and phenols.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)

![(s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid](/img/structure/B116414.png)
![2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B116421.png)

![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)

![8-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B116432.png)



cyclohexa-1,3,5-triene-1-carboxylic acid](/img/structure/B116442.png)

